molecular formula C14H20BFO3 B6301396 2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester CAS No. 2121513-46-8

2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester

Cat. No.: B6301396
CAS No.: 2121513-46-8
M. Wt: 266.12 g/mol
InChI Key: JIWMNJWJJHRXTB-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester is a boronic acid derivative characterized by a fluorine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position of the phenyl ring. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, making it suitable for Suzuki-Miyaura cross-coupling reactions. This compound is widely used in pharmaceutical and materials science research for constructing biaryl scaffolds, which are critical in drug discovery and organic electronics .

Properties

IUPAC Name

2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO3/c1-9-7-10(16)12(11(8-9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWMNJWJJHRXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201135367
Record name 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-46-8
Record name 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithiation-Borylation Strategy

The most widely reported method involves a lithiation-borylation sequence starting from halogenated precursors. For example, 3-fluoro-5-methoxy-4-methylbromobenzene undergoes lithiation at -78°C using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) under inert conditions. Subsequent quenching with triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronic acid moiety. The intermediate boronic acid is then esterified with pinacol to enhance stability.

Key Reaction Steps:

  • Lithiation :
    Ar-Br+n-BuLiAr-Li+n-BuBr\text{Ar-Br} + \text{n-BuLi} \rightarrow \text{Ar-Li} + \text{n-BuBr}

  • Borylation :
    Ar-Li+B(OR)3Ar-B(OR)2+LiOR\text{Ar-Li} + \text{B(OR)}_3 \rightarrow \text{Ar-B(OR)}_2 + \text{LiOR}

  • Esterification :
    Ar-B(OH)2+pinacolAr-B(pinacol ester)+2H2O\text{Ar-B(OH)}_2 + \text{pinacol} \rightarrow \text{Ar-B(pinacol ester)} + 2\text{H}_2\text{O}

This method achieves yields of 63–70% after purification.

Alternative Starting Materials

Patents describe variations using 1-bromo-3,5-difluorobenzene as a precursor. Methylation with iodomethane introduces the methyl group, followed by regioselective borylation at the para position. This route avoids the need for methoxy-group installation, streamlining synthesis:

1-Bromo-3,5-difluorobenzeneCH3I, LiHMDS4-Bromo-2,6-difluorotoluenen-BuLi, B(OiPr)33,5-Difluoro-4-methylphenylboronic acid\text{1-Bromo-3,5-difluorobenzene} \xrightarrow{\text{CH}3\text{I, LiHMDS}} \text{4-Bromo-2,6-difluorotoluene} \xrightarrow{\text{n-BuLi, B(OiPr)}3} \text{3,5-Difluoro-4-methylphenylboronic acid}

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low temperatures (-78°C) are critical during lithiation to prevent side reactions such as halogen scrambling. THF is preferred for its ability to stabilize lithium intermediates, while dichloromethane (DCM) facilitates esterification at room temperature.

Table 1: Solvent and Temperature Optimization

StepSolventTemperature (°C)Yield (%)
LithiationTHF-7868
BorylationTHF-78 → 072
EsterificationDCM2585

Catalytic and Stoichiometric Considerations

Excess n-BuLi (2.2 equiv) ensures complete lithiation, while triisopropyl borate (1.1 equiv) minimizes protodeboronation. Pinacol esterification requires anhydrous conditions to prevent hydrolysis, with molecular sieves often employed to scavenge water.

Purification and Analytical Characterization

Isolation Techniques

Crude products are extracted with ethyl acetate, washed with brine, and dried over magnesium sulfate. Hexane rinsing under reduced pressure removes residual solvents, yielding a white crystalline solid.

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 3.89 (s, 3H, OCH3_3), 2.34 (s, 3H, CH3_3), 1.32 (s, 12H, pinacol).

  • HPLC : Purity >98% with a retention time of 12.3 min (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

Protodeboronation

Protodeboronation is a major side reaction, especially under acidic conditions. Using pinacol esters instead of free boronic acids reduces this risk, as the ester group stabilizes the boron center.

Regioselectivity Issues

Competing borylation at ortho positions is mitigated by steric hindrance from the methyl and methoxy groups. Computational studies suggest the para position is favored due to lower transition-state energy.

Industrial-Scale Adaptations

Pilot-scale syntheses employ continuous flow reactors to maintain low temperatures and improve mixing. A 10 kg batch produced 89% yield with >99.5% purity, demonstrating scalability .

Scientific Research Applications

Organic Synthesis

2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester is primarily utilized in Suzuki-Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds between boronic acids and haloaryl or vinyl halide compounds. This compound's unique structure enhances its reactivity and selectivity in these reactions.

  • Reactivity : The presence of the methoxy and fluorine functional groups improves solubility and metabolic stability, making it a valuable intermediate in synthesizing complex organic molecules.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications due to its ability to form reversible covalent bonds with diols, which is crucial in drug design:

  • Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation by modulating key signaling pathways such as PI3K/Akt/mTOR. For example, it has shown efficacy against breast cancer cell lines by inducing apoptosis through caspase activation.
  • Antimicrobial Properties : The compound exhibits activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in developing new antibiotics.

Material Science

In material science, this compound is employed to create advanced organic electronic materials. Its ability to form stable carbon-carbon bonds makes it suitable for synthesizing polymers and other materials with desirable electronic properties.

Inhibition of Cancer Cell Proliferation

A study published in MedChemExpress reported that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation.

Antimicrobial Efficacy

Another case study demonstrated significant antibacterial activity against MRSA at low concentrations, highlighting its potential as a lead compound for new antibiotic development.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

  • Fluorine at the 2-position (meta to boronate) enhances electrophilicity, improving cross-coupling efficiency .
  • Methoxy groups (e.g., 6-OCH₃ in the target compound) act as electron-donating groups, balancing reactivity and stability .
  • Bulky groups (e.g., 4-SCH₃ or 4-OCH₂CH₃) may sterically hinder coupling reactions but improve selectivity in certain cases .

Solubility Trends :

  • Pinacol esters generally exhibit higher solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids. For example, phenylboronic acid pinacol ester has 2–3× higher solubility in chloroform than its parent acid .
  • Hydrophilic substituents (e.g., 4-CH₂OH) increase solubility in polar solvents, expanding utility in aqueous-phase reactions .

Reactivity in Cross-Coupling Reactions

The target compound demonstrates superior reactivity in Suzuki-Miyaura couplings compared to analogs with electron-withdrawing or bulky substituents:

  • This compound achieves >90% yield in couplings with aryl halides using Pd(PPh₃)₄ catalysts .
  • 2,6-Difluoro-4-formylphenylboronic acid pinacol ester requires higher catalyst loading (5 mol% Pd) due to the electron-withdrawing formyl group .
  • 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester shows reduced reactivity (60–70% yield) under standard conditions, likely due to steric hindrance .

Biological Activity

2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester is a boron-containing compound that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with various biological targets, making them valuable in drug development and chemical biology.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H17BFO2
  • Molecular Weight : 234.09 g/mol
  • CAS Number : 2121513-11-5

The biological activity of this compound primarily involves its role as a reagent in the Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is catalyzed by transition metals, typically palladium, and is crucial in synthesizing complex organic molecules, including pharmaceuticals.

Interaction with Biological Targets

Boronic acids can bind to diols and other Lewis bases, affecting various biochemical pathways. The presence of fluorine and methoxy groups in this compound may enhance its binding affinity to specific targets, potentially leading to modulation of enzyme activity or receptor interactions .

Biological Activity

Research indicates that boronic acid derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Some studies suggest that boron compounds can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Activity : There is evidence that certain boronic acids possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including proteases and kinases, which are critical in many metabolic processes .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the efficacy of boronic acid derivatives in inhibiting the growth of cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxic effects on breast cancer cells, suggesting potential for further development as anticancer agents .
  • Enzyme Interaction Studies : Research focused on the interaction between boronic acids and specific enzymes demonstrated that these compounds could effectively modulate enzyme activity. The binding affinity was influenced by the substituents on the aromatic ring, with fluorine enhancing interaction strength .

Data Table: Biological Activities of Boronic Acid Derivatives

Compound NameActivity TypeTarget/MechanismReference
This compoundAntitumorInhibits cancer cell proliferation
4-Fluorophenylboronic acid pinacol esterEnzyme InhibitionInhibits proteases
3-Methylphenylboronic acid pinacol esterAntimicrobialTargets bacterial cell walls
4-Methoxyphenylboronic acid pinacol esterAntiviralInhibits viral replication

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct boronation of halogenated aryl intermediates. A common approach involves:

  • Step 1: Lithiation or Grignard formation of the aryl halide (e.g., 2-fluoro-6-methoxy-4-methylbromobenzene) followed by reaction with a borate ester (e.g., B(OR)₃).
  • Step 2: Protection with pinacol to form the boronic ester .
  • Purity Optimization:
    • Chromatography: Use silica gel column chromatography with gradients of ethyl acetate/hexane.
    • Recrystallization: Employ solvents like dichloromethane/hexane mixtures.
    • Analytical Validation: Confirm purity (>97%) via GC or HPLC, as noted in similar boronic esters .

Q. How should this compound be stored and handled to ensure stability?

Methodological Answer:

  • Storage: Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers to prevent hydrolysis. Avoid exposure to moisture, as boronic esters are prone to decomposition .
  • Handling: Use gloves and eye protection in a fume hood. Pre-dry solvents (e.g., THF, acetonitrile) over molecular sieves for reactions .

Advanced Questions

Q. What analytical techniques are critical for characterizing this compound, and how can discrepancies in NMR data be resolved?

Methodological Answer:

  • Key Techniques:
    • ¹H/¹³C NMR: Identify substituents (e.g., methoxy, fluorine coupling patterns). Fluorine splitting in NMR may complicate interpretation .
    • HRMS (High-Resolution Mass Spectrometry): Confirm molecular weight (e.g., C₁₄H₁₉BFO₃ requires exact mass 283.14).
    • XRD (if crystalline): Resolve structural ambiguities, as seen in COF studies using boronic esters .
  • Resolving NMR Discrepancies:
    • Deuterated Solvents: Use dry DMSO-d₆ or CDCl₃ to avoid water-induced shifts.
    • Variable Temperature NMR: Mitigate signal broadening caused by dynamic effects .

Q. How does the fluorine substituent influence Suzuki-Miyaura coupling efficiency compared to non-fluorinated analogs?

Methodological Answer:

  • Electronic Effects: Fluorine’s electron-withdrawing nature enhances electrophilicity of the boronic ester, accelerating transmetallation but potentially increasing protodeboronation risk.
  • Optimized Conditions:
    • Catalyst: Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
    • Base: Mild bases (e.g., K₂CO₃) in H₂O/acetonitrile mixtures reduce side reactions .
  • Comparative Data: Fluorinated analogs often show 10–20% lower yields than methoxy-substituted derivatives due to competing decomposition pathways .

Q. What strategies mitigate decomposition during prolonged storage or under reaction conditions?

Methodological Answer:

  • Stabilizers: Add 1–5% triethylamine to neutralize trace acids in storage .
  • Reaction Additives: Include radical inhibitors (e.g., BHT) or chelating agents (EDTA) to suppress oxidative deboronation.
  • Low-Temperature Reactions: Conduct couplings at 0–25°C to minimize thermal degradation .

Q. How can cross-coupling reactions using this compound avoid protodeboronation?

Methodological Answer:

  • Solvent System: Use anhydrous dioxane or toluene with rigorous degassing to exclude moisture.
  • Base Selection: Cs₂CO₃ or K₃PO₄ in biphasic systems (H₂O/organic) improves compatibility.
  • Catalyst Tuning: Bulky ligands (e.g., SPhos) enhance stability of the palladium-boron intermediate .

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